7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O It features an isoindoline core structure, which is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Cyclization Reaction: Starting from 2-methylbenzylamine, the compound can be synthesized through a cyclization reaction with phthalic anhydride under acidic conditions. This reaction forms the isoindoline core.
Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under high temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and amination reactions sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 7-oxo-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Probes: Used as molecular probes in biological studies to understand enzyme mechanisms and interactions.
Medicine
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7-position can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or modulation of biochemical pathways, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group at the 7-position, resulting in different chemical reactivity and biological activity.
7-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding capabilities and reactivity.
Uniqueness
The presence of the amino group at the 7-position in 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties, making it distinct from other isoindoline derivatives. This functional group allows for specific interactions with biological targets and enables a variety of chemical transformations, enhancing its utility in research and industrial applications.
Properties
IUPAC Name |
7-amino-2-methyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARDNRMCTVFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.